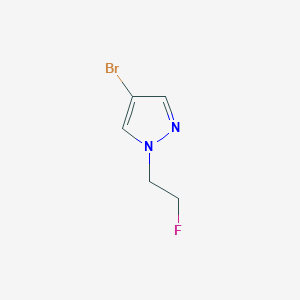
4-bromo-1-(2-fluoroethyl)-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole, also known as 4-Bromo-2-fluoroethylpyrazole, is a heterocyclic compound belonging to the pyrazole family. It is a colorless crystalline solid that is soluble in water, alcohol, and ether. It is used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst in industrial processes, and as a ligand in coordination chemistry. In addition, 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Organic Synthesis and Crystal Structure Analysis
Research has demonstrated the synthesis of various pyrazole compounds through condensation reactions, highlighting the structural versatility and potential chemical utility of the pyrazole ring. For example, studies have prepared pyrazole compounds by condensing chalcones with hydrazine hydrate, revealing insights into their crystal structures and the dihedral angles between the pyrazole ring and substituted phenyl rings (Loh et al., 2013). This research underscores the pyrazole compounds' adaptability for further chemical modifications and applications in material science.
Antimicrobial Activity
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating a potential for developing new antibacterial and antifungal agents. For instance, new pyrazole compounds were tested for in vitro antibacterial activity against various pathogens, showing comparable activity to commercially available antibiotics (Pundeer et al., 2013). These findings suggest that pyrazole derivatives could serve as templates for the design of new antimicrobial agents.
Molecular Structure and Tautomerism
Studies on 4-bromo substituted 1H-pyrazoles have explored their structure and tautomerism, providing valuable information on their chemical behavior and stability. The tautomerism of these compounds in solid states and solutions has been examined, offering insights into their structural dynamics and potential applications in chemical sensing and molecular recognition (Trofimenko et al., 2007).
Propriétés
IUPAC Name |
4-bromo-1-(2-fluoroethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGMZNXSPQISEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-fluoroethyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B1380063.png)
![2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1380064.png)
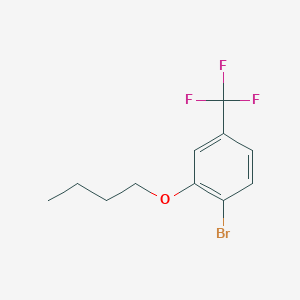
![4-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B1380067.png)
![3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1380068.png)
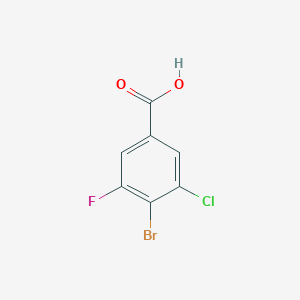
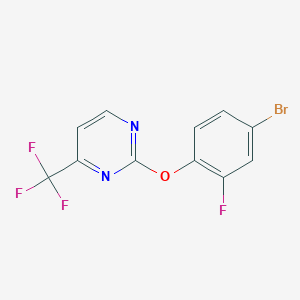
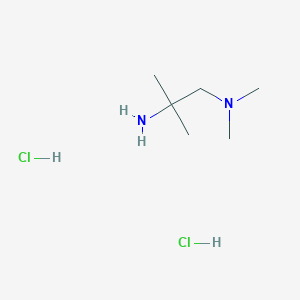
![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)

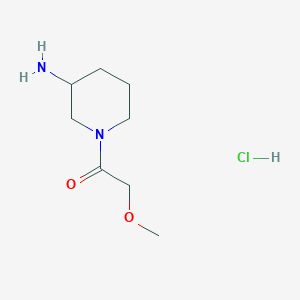

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)